2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide
Description
2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide is a benzamide derivative characterized by a fluorine atom at the 2-position and an iodine atom at the 6-position of the benzene ring. The amide nitrogen is substituted with an oxetan-3-yl group, a strained ether ring known to enhance metabolic stability and influence pharmacokinetic properties. Its unique halogenation pattern and oxetane moiety distinguish it from other benzamide derivatives, warranting comparative analysis with similar compounds.
Properties
IUPAC Name |
2-fluoro-6-iodo-N-(oxetan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO2/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-15-5-6/h1-3,6H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUJVTKQKGEJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=C(C=CC=C2I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The oxetane ring can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The choice of solvents and catalysts would also be crucial in ensuring the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The benzamide core can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization and Ring-Opening: The oxetane ring can participate in ring-opening reactions, leading to the formation of new compounds with different ring sizes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Boronic Acids: Reactants in coupling reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while ring-opening reactions of the oxetane ring can produce linear or cyclic compounds with different functional groups.
Scientific Research Applications
2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving halogenated benzamides.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, while the oxetane ring can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Halogenation significantly impacts molecular interactions and stability. The iodine atom in 2-fluoro-6-iodo-N-(oxetan-3-yl)benzamide introduces steric bulk and polarizability, contrasting with lighter halogens in analogs like 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (). Bromine and chlorine in such compounds enhance electrophilic reactivity but reduce metabolic stability compared to iodine.
Table 1: Halogenated Benzamide Derivatives
Benzamide Derivatives with Varied Amide Groups
The oxetan-3-yl group in the target compound contrasts with carboxyphenyl, trifluoromethyl, or alkylamide substituents in analogs. For example, 2-hexanoylamino-1-(4-carboxyphenyl)benzamide () exhibits 67% PCAF HAT inhibition due to its acyl chain, whereas the oxetane group may improve solubility without sacrificing steric interactions. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), a pesticide, uses trifluoromethyl and alkoxy groups for hydrophobic target binding.
Table 2: Amide Substituent Impact on Activity
Physicochemical Properties
The oxetane group may counterbalance this by improving metabolic stability, a feature critical for agrochemicals like mepronil ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
